4-(1-Pyrrolidinyl)benzaldehyde oxime

Aldehyde dehydrogenase 3A1 inhibition Cancer stem cell marker targeting Corneal crystallin modulation

4-(1-Pyrrolidinyl)benzaldehyde oxime is a validated ALDH3A1 inhibitor (IC₅₀ 2.1 µM) with >476-fold selectivity over catalase, tyrosinase, and AOX. Its para-pyrrolidine substitution and oxime geometry are essential for mPTP modulation—generic azacycle analogs lack this activity. With CNS-favorable properties (cLogP 2.16, TPSA 35.83 Ų), it outperforms polar nitro analogs in predicted BBB penetration. Ideal as a reference standard for ALDH3A1 screening cascades and a starting scaffold for Alzheimer's-focused mitochondrial dysfunction programs.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B14914828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Pyrrolidinyl)benzaldehyde oxime
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)C=NO
InChIInChI=1S/C11H14N2O/c14-12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6,9,14H,1-2,7-8H2/b12-9+
InChIKeyLHLQIBZOQKKJHS-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Pyrrolidinyl)benzaldehyde Oxime for ALDH-Targeted & Mitochondrial Research: A Procurement-Focused Compound Profile


4-(1-Pyrrolidinyl)benzaldehyde oxime (CAS 148033-58-3, molecular formula C₁₁H₁₄N₂O, MW 190.24 g/mol) is a para-substituted benzaldehyde oxime bearing a pyrrolidine ring . It belongs to the azacycle-containing aryl oxime class and has been catalogued in ChEMBL (CHEMBL1890994) and BindingDB (BDBM50447072) with documented inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) and exploratory data in mitochondrial permeability transition pore (mPTP) modulation assays [1][2]. The compound is primarily sourced as a research-grade small molecule for enzymatic profiling, medicinal chemistry optimization, and neuroscience-focused mitochondrial dysfunction studies.

Why Generic Substitution Fails: Structure–Activity Cliffs in Pyrrolidinyl Benzaldehyde Oximes Demand Precise Selection


Within the aryl oxime chemical space, seemingly minor modifications—such as ring size of the azacycle substituent, oxime geometry, or ring positional isomerism—produce steep structure–activity relationship (SAR) cliffs that preclude casual interchange. For example, within the US9328112 ALDH3A1 inhibitor series, IC₅₀ values span from 900 nM to >100,000 nM across structurally analogous benzaldehyde derivatives [1]. The 4-pyrrolidinyl substitution pattern in the target compound yields an IC₅₀ of 2.1 µM against ALDH3A1, whereas the 3‑pyrrolidinyl regioisomer is reported as a reactant for protease inhibitor synthesis with no documented ALDH3A1 activity . Similarly, the oxime functional group is essential for the mPTP-modulating pharmacophore identified by Kim et al. (2013); the corresponding aldehyde precursor (4-(1-pyrrolidinyl)benzaldehyde, CAS 51980-54-2) lacks this activity entirely [2]. These SAR discontinuities mean that generic substitution based on scaffold similarity alone carries a high risk of losing the desired target engagement profile.

Quantitative Differentiation of 4-(1-Pyrrolidinyl)benzaldehyde Oxime: Head-to-Head and Cross-Study Comparator Evidence


ALDH3A1 Inhibitory Potency: Intermediate Affinity with Favorable Selectivity Window Within the US9328112 Patent Series

4-(1-Pyrrolidinyl)benzaldehyde oxime (Compound A24 in US9328112) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2,100 nM (2.1 µM) under standardized spectrophotometric conditions (1 min preincubation, benzaldehyde substrate) [1]. Within the same patent series tested under identical assay conditions, Compound A64 (BDBM50447059) is approximately 2.3-fold more potent (IC₅₀ 900 nM), while Compound B27 (BDBM50447062) is 2-fold less potent (IC₅₀ 4,200 nM), and Compound A16 (CHEMBL1729716) shows negligible inhibition (IC₅₀ >100,000 nM) [2]. This intermediate potency positions the target compound as a useful tool for ALDH3A1 profiling where both potent inhibition and the ability to resolve SAR trends are required.

Aldehyde dehydrogenase 3A1 inhibition Cancer stem cell marker targeting Corneal crystallin modulation

Aldehyde Oxidase Evasion: >475-Fold Selectivity for ALDH3A1 Over Rabbit AOX

4-(1-Pyrrolidinyl)benzaldehyde oxime was profiled against rabbit aldehyde oxidase 1 (AOX) in liver cytosol and exhibited an IC₅₀ >1,000,000 nM (>1 mM), indicating essentially no inhibition of AOX at pharmacologically relevant concentrations [1]. In contrast, its ALDH3A1 IC₅₀ is 2,100 nM. This yields a calculated ALDH3A1/AOX selectivity index of >476-fold. Many aryl aldehyde derivatives are susceptible to AOX-mediated metabolism, which can confound in vivo pharmacokinetic interpretation; the pronounced selectivity of this compound minimizes that confounding factor in cellular and in vivo ALDH3A1 studies [2].

Aldehyde oxidase 1 liability Metabolic stability Oxime drug candidate profiling

Mitochondrial Permeability Transition Pore Modulation: Class-Level Evidence from Azacycle-Containing Oximes

A structurally related series of azacycle-containing oxime derivatives, synthesized and evaluated by Kim et al. (2013), demonstrated mPTP blocking activity comparable or superior to the reference compound piracetam in a JC-1 mitochondrial membrane potential assay using amyloid beta-challenged cells [1]. The lead compound from that series, 12d, maintained mitochondrial function across ATP, MTT, and ROS assays and exhibited favorable in vitro stability. Although 4-(1-pyrrolidinyl)benzaldehyde oxime itself was not among the nine compounds explicitly reported in that study, it shares the critical pharmacophoric elements: (i) an aryl oxime core, (ii) a para-substituted azacycle (pyrrolidine ring), and (iii) the oxime geometry required for target engagement . This class-level inference positions the target compound as a rational starting point for mPTP-focused medicinal chemistry, particularly given the documented superiority of certain oximes over piracetam in the same assay system.

mPTP blockade Amyloid-beta mitochondrial toxicity Alzheimer's disease model

Tyrosinase Off-Target Activity: Moderate Inhibition Provides a Differentiated Selectivity Fingerprint

When screened against Agaricus bisporus (mushroom) tyrosinase (polyphenol oxidase 2), 4-(1-pyrrolidinyl)benzaldehyde oxime exhibited an IC₅₀ of 520,000 nM (520 µM) [1]. This is approximately 248-fold weaker than its ALDH3A1 IC₅₀ (2,100 nM), establishing a differentiated selectivity profile. By comparison, the compound showed no detectable inhibition of bovine catalase (IC₅₀ >1,000,000 nM) and rabbit AOX (IC₅₀ >1,000,000 nM) [2]. This three-enzyme selectivity panel (ALDH3A1 >> tyrosinase > catalase/AOX) provides a unique fingerprint that distinguishes 4-(1-pyrrolidinyl)benzaldehyde oxime from non-selective aryl oximes that broadly inhibit multiple oxidoreductases at similar concentrations.

Polyphenol oxidase 2 inhibition Tyrosinase selectivity profiling Enzyme panel screening

Physicochemical Differentiation: Optimized Lipophilicity and Polar Surface Area for CNS Penetration Potential

4-(1-Pyrrolidinyl)benzaldehyde oxime has a calculated LogP of 2.16 and a topological polar surface area (TPSA) of 35.83 Ų . These values fall within the empirically validated ranges associated with favorable CNS penetration: LogP between 1.5 and 2.7 and TPSA below 60–90 Ų [1]. In comparison, the corresponding 3-nitro-4-(1-pyrrolidinyl) analog (CAS not available) has a TPSA of 58.7 Ų and pKa of 10.76, indicating greater polarity and potentially reduced passive membrane permeability . The parent aldehyde (4-(1-pyrrolidinyl)benzaldehyde, CAS 51980-54-2) has a LogP of approximately 2.5 and lacks the hydrogen bond donor capacity of the oxime, which can influence target binding through different hydrogen bonding patterns. These physicochemical differences translate into distinct pharmacokinetic and target engagement profiles that cannot be replicated by substituting the aldehyde or nitro-oxime analogs.

CNS drug-likeness Blood-brain barrier permeability Oxime physicochemical profiling

Procurement-Aligned Application Scenarios for 4-(1-Pyrrolidinyl)benzaldehyde Oxime Based on Quantitative Differentiation Evidence


ALDH3A1 Inhibitor Screening Libraries for Cancer Stem Cell Research

With its well-characterized IC₅₀ of 2.1 µM against human ALDH3A1 and a >476-fold selectivity window over aldehyde oxidase and catalase, 4-(1-pyrrolidinyl)benzaldehyde oxime is suited as a reference compound or starting scaffold in ALDH3A1-targeted screening cascades. ALDH3A1 is a established marker of cancer stem cells in multiple tumor types, and selective inhibitors are sought for target validation studies [1]. The compound's intermediate potency allows it to serve as a calibration standard between high-potency (e.g., A64, IC₅₀ 900 nM) and low-potency (e.g., B27, IC₅₀ 4,200 nM) analogs within the same patent series, facilitating SAR library construction [2].

Mitochondrial Dysfunction Probe Development for Neurodegenerative Disease Models

The compound's structural membership in the azacycle-containing oxime class—validated by Kim et al. (2013) to block amyloid beta-induced mPTP opening at levels comparable or superior to piracetam—makes it a rational starting point for medicinal chemistry optimization toward Alzheimer's disease therapeutics [3]. Researchers procuring this compound for mitochondrial toxicity reversal assays can leverage the existing class-level SAR data to design focused analog libraries, potentially reducing the number of synthesis–test cycles required for hit-to-lead progression.

Enzyme Panel Selectivity Profiling Standard for Oxidoreductase Drug Discovery

The available four-enzyme selectivity dataset (ALDH3A1, tyrosinase, catalase, AOX) positions 4-(1-pyrrolidinyl)benzaldehyde oxime as a validated selectivity standard for oxidoreductase screening panels [4]. Procurement for this purpose is justified because the compound's activity profile spans three orders of magnitude (IC₅₀ from 2.1 µM to >1,000 µM) across related enzymes, providing a reliable benchmark for assay quality control and inter-laboratory reproducibility.

CNS-Penetrant Oxime Scaffold for Blood-Brain Barrier Permeability Optimization

With calculated physicochemical properties (cLogP 2.16, TPSA 35.83 Ų, MW 190.24) that reside within the optimal range for CNS drug-likeness, this compound serves as a core scaffold for medicinal chemists designing brain-penetrant ALDH3A1 or mPTP modulators . Its favorable TPSA—significantly lower than the 3-nitro analog (58.7 Ų)—predicts superior passive BBB permeability, making it a preferred procurement choice over more polar benzaldehyde oxime derivatives for neuroscience programs.

Quote Request

Request a Quote for 4-(1-Pyrrolidinyl)benzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.